Lipophilicity (LogP) Head-to-Head: Lower Lipophilicity vs. Isopropyl and 2,4-Dimethylphenyl Analogs
The target compound exhibits a computed LogP (cLogP) of 1.55632, which is substantially lower than that of the closest commercially available analog, 1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-55-1), which has a cLogP of 2.3713 . This represents a quantified reduction in lipophilicity of 0.815 log units. Another analog with a bulkier N-aryl group, 1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-61-9), has a cLogP of 2.03406, meaning the target is 0.478 units less lipophilic . Lower LogP is a key optimization vector for improving aqueous solubility and reducing metabolic clearance.
| Evidence Dimension | Computed LogP (cLogP) |
|---|---|
| Target Compound Data | 1.55632 |
| Comparator Or Baseline | Comparator 1 (Isopropyl analog): 2.3713; Comparator 2 (2,4-Dimethylphenyl analog): 2.03406 |
| Quantified Difference | ΔLogP = -0.815 vs. isopropyl analog; ΔLogP = -0.478 vs. 2,4-dimethylphenyl analog |
| Conditions | Computed values (cLogP) sourced from Leyan product specifications |
Why This Matters
For scientific selection in FBDD or hit-to-lead programs, a lower cLogP is highly desirable as it predicts better aqueous solubility, potentially reducing DMSO-stock precipitation issues and minimizing non-specific hydrophobic interactions in bioassays.
